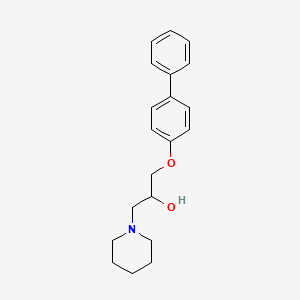
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol is an organic compound that features a biphenyl group linked to a piperidine ring via a propanol chain
Vorbereitungsmethoden
The synthesis of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves the following steps:
Formation of the biphenyl ether: This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions.
Attachment of the piperidine ring: The intermediate product is then reacted with piperidine in the presence of a suitable catalyst to form the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into various reduced forms.
Substitution: Electrophilic substitution reactions are common, especially on the biphenyl ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol can be compared with other biphenyl derivatives and piperidine-containing compounds:
Biphenyl derivatives: Compounds like 4,4’-dihydroxybiphenyl and 4-bromobiphenyl share the biphenyl core but differ in their functional groups and reactivity.
Piperidine-containing compounds: Molecules such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar structural features but exhibit different chemical behaviors and applications.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(4-phenylphenoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(15-21-13-5-2-6-14-21)16-23-20-11-9-18(10-12-20)17-7-3-1-4-8-17/h1,3-4,7-12,19,22H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIGDFNHZWGKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

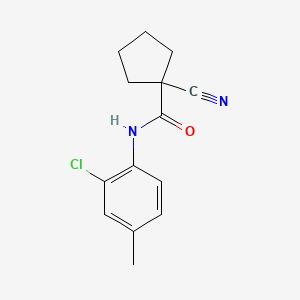
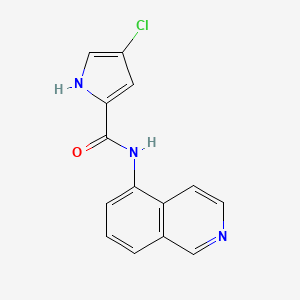
![N,N-diethyl-4-[3-[methyl(phenyl)sulfamoyl]benzoyl]piperazine-1-sulfonamide](/img/structure/B7483414.png)
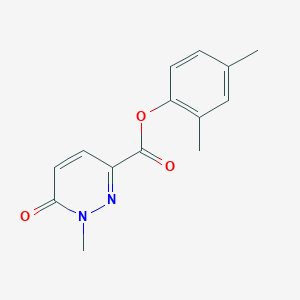
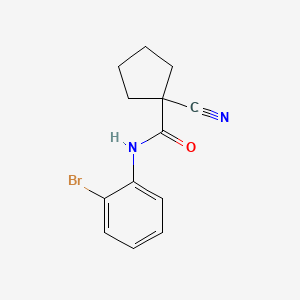
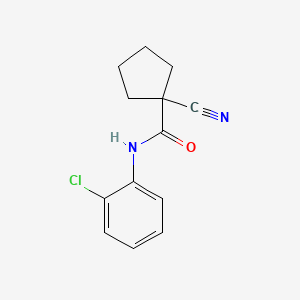
![5-(4-chlorophenyl)-N-[(1S)-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7483433.png)
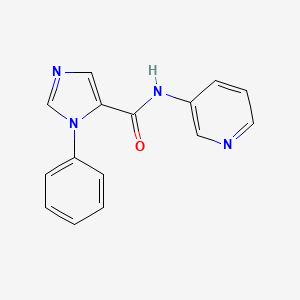
![1-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B7483447.png)
![N-[2-(dimethylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7483456.png)
![(4-Ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7483459.png)
![4-[(carbamoylamino)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B7483467.png)
![[1-(4-Fluorophenyl)cyclopropyl]-piperidin-1-ylmethanone](/img/structure/B7483489.png)
